5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-ethyl-3-(piperidin-4-ylmethoxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-2-11-13-10(14-16-11)8-15-7-9-3-5-12-6-4-9/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKJWCULUDBKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696886 | |
| Record name | 4-{[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-22-5 | |
| Record name | 4-[[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949100-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine-4-carboxaldehyde, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The presence of the piperidine group enhances these effects by interacting with various cellular targets:
- Mechanisms of Action : These compounds may induce apoptosis and inhibit cell cycle progression in cancer cell lines.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction | |
| MCF7 | 15 | Cell cycle arrest |
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
- Broad-Spectrum Activity : It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Mechanistic Studies
To understand the interactions of 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole with biological targets, molecular docking studies have been conducted:
- Receptor Binding Affinity : The compound shows strong binding affinity to several receptors involved in cancer and microbial resistance.
- In Silico Studies : These studies predict favorable interactions with specific enzymes and receptors.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Their biological activities can be compared as follows:
| Compound Name | Structure Feature | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Methyl-3-(piperidin-4-yl)oxadiazole | Methyl group instead of ethyl | Antimicrobial | Less potent than ethyl derivative |
| 5-Ethyl-1,3,4-thiadiazole | Contains sulfur atom | Anticancer | Different heterocyclic structure |
| 5-Ethyl-3-(morpholinomethyl)-1,2,4-oxadiazole | Morpholine instead of piperidine | Anticancer | Different nitrogen heterocycle |
Mechanism of Action
The mechanism of action of 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Amine-Substituted 1,2,4-Oxadiazoles
5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole
- Structure : Substituted with a five-membered pyrrolidine ring instead of piperidine.
- Molecular Formula: C₁₀H₁₇N₃O₂ (Monoisotopic mass: 211.1321 g/mol) .
- Lower molecular weight may enhance solubility but reduce metabolic stability .
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
- Structure : Incorporates a pyrimidine-piperazine moiety linked to the oxadiazole core.
- Molecular Formula: C₁₃H₁₈Cl₂N₆O (Monoisotopic mass: 368.094 g/mol) .
- Key Differences: The pyrimidine ring introduces aromaticity, enhancing π-π stacking interactions with biological targets. The dihydrochloride salt improves aqueous solubility for intravenous administration .
Aromatic-Substituted 1,2,4-Oxadiazoles
5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Structure : Substituted with a para-nitrophenyl group at the 3-position.
- Molecular Formula: C₁₀H₉N₃O₃ (Monoisotopic mass: 219.0644 g/mol) .
- Demonstrates strong antifungal activity but higher toxicity (LD₅₀ < 500 mg/kg) compared to piperidine-substituted analogs .
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Structure: Features a bromophenoxy methyl group and a methoxyphenyl substituent.
- Molecular Formula: C₁₆H₁₃BrN₂O₃ (Monoisotopic mass: 376.015 g/mol) .
- Key Differences :
Thiazole-Tethered 1,2,4-Oxadiazoles
3-Aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole
- Structure : Combines a thiazole ring with the oxadiazole core.
- Key Differences :
Structural-Activity Relationships (SAR)
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring improves metabolic stability but may reduce solubility compared to pyrrolidine .
- Aromatic vs. Aliphatic Substituents : Nitrophenyl groups enhance electrophilicity and antifungal activity but increase toxicity. Alkoxy groups (e.g., methoxy) balance solubility and stability .
- Heterocyclic Hybrids : Thiazole-oxadiazole hybrids exploit synergistic interactions for multitarget therapies .
Biological Activity
5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Structure and Synthesis
The molecular formula of this compound is CHNO. The compound features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The synthesis typically involves:
- Formation of Oxadiazole Derivatives : This is achieved by reacting hydrazides with carbon disulfide in an alkaline medium.
- Alkylation or Acylation : These reactions introduce various functional groups to enhance biological activity or solubility.
- Nucleophilic Substitution Reactions : The target compound is formed by refluxing oxadiazole derivatives with piperidine derivatives in solvents like dimethylformamide.
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activity. The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. This is attributed to its ability to interact with bacterial enzymes and disrupt cellular functions.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Receptor Binding : The piperidine moiety enhances the compound's ability to bind to specific receptors involved in cancer progression.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes that are critical for tumor growth and proliferation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. First, the oxadiazole ring is formed via cyclization of a thioamide intermediate under acidic conditions (e.g., using POCl₃ or H₂SO₄). Subsequent coupling of the piperidin-4-ylmethoxy moiety requires nucleophilic substitution or Mitsunobu reactions. Optimization includes:
- Temperature : Maintaining 80–100°C during cyclization to enhance ring closure efficiency.
- Catalysts : Using NaH or K₂CO₃ for deprotonation in coupling steps.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >85% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 90°C, 6h | 72 | 78 |
| Piperidine coupling | NaH, DMF, 60°C, 12h | 65 | 85 |
Q. How is the structural integrity of this compound validated?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group at C5, piperidinylmethoxy at C3).
- Mass spectrometry (HRMS) : To verify molecular formula (C₁₂H₂₀N₄O₂, expected [M+H]⁺ = 265.1663).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodology : Critical parameters include:
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
- Stability : Degrades by <5% in PBS (pH 7.4) over 24h at 25°C but hydrolyzes rapidly under strongly acidic/basic conditions .
- Data Table :
| Property | Value |
|---|---|
| Molecular weight | 264.31 g/mol |
| LogP (predicted) | 1.8 |
| Melting point | 143–145°C |
| λmax (UV) | 254 nm |
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity, and what contradictions exist between in silico and in vitro data?
- Methodology :
- Molecular docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. Contradictions arise when docking predicts strong binding (ΔG < −8 kcal/mol), but in vitro MIC values exceed 50 µM.
- Mitigation : Validate with kinetic assays (e.g., IC₅₀ measurements) and check for off-target effects via proteome-wide screening .
Q. What strategies resolve discrepancies in SAR studies for analogs with variable substituents?
- Methodology :
- Comparative SAR : Test analogs with ethyl vs. methyl groups at C5 or piperidine vs. morpholine rings.
- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity. For example, electron-withdrawing groups at C5 may reduce potency by 30–40% .
Q. How do solvent polarity and reaction kinetics influence the compound’s stability during biological assays?
- Methodology :
- Kinetic profiling : Monitor degradation in DMSO vs. aqueous buffers via HPLC. Half-life in DMSO: >7 days; in PBS: <48h.
- Solvent optimization : Use co-solvents (e.g., 10% PEG-400) to enhance solubility without accelerating hydrolysis .
Contradictions and Validation
- Synthetic Yield vs. Purity : High yields (e.g., 72%) often correlate with lower purity (78%) due to by-products like unreacted thioamide. Repurification via recrystallization (ethanol/water) improves purity to >95% but reduces yield to 60% .
- Bioactivity Predictions : Computational models may overestimate binding affinity due to rigid docking assumptions. Flexible docking or MD simulations improve accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
